Bicyclo[1.1.1]pentane-1,3-diol
Overview
Description
Bicyclo[1.1.1]pentane-1,3-diol is a unique organic compound characterized by its rigid, three-dimensional structure. The bicyclo[1.1.1]pentane framework is known for its high strain energy and distinctive geometry, which makes it an interesting subject of study in various fields of chemistry and material science. The compound consists of a bicyclo[1.1.1]pentane core with hydroxyl groups attached at the 1 and 3 positions.
Mechanism of Action
Target of Action
Bicyclo[1.1.1]pentane-1,3-diol (BCP) is a bioisostere for para-substituted aromatic rings . It is used in the synthesis of various compounds, including 1,3-disubstituted BCP ketones . The primary targets of BCP are these compounds, where it plays a significant role in their formation and stability.
Mode of Action
BCP interacts with its targets through a cooperative N-heterocyclic carbene (NHC) and iridium dual-catalyzed three-component reaction . This involves radicals derived from diazo esters performing an addition reaction onto [1.1.1]propellane to afford BCP radicals . Cross-coupling with a corresponding Breslow intermediate radical then forms a disubstituted BCP ketone .
Biochemical Pathways
The biochemical pathways affected by BCP involve the synthesis of 1,3-disubstituted BCP ketones . The downstream effects include the formation of BCP radicals and their subsequent cross-coupling with Breslow intermediate radicals to form disubstituted BCP ketones .
Pharmacokinetics
BCP’s pharmacokinetic properties are influenced by its structure. As a bioisostere for para-substituted aromatic rings, BCP has been found to influence the permeability, aqueous solubility, and in vitro metabolic stability of drug molecules . These properties impact the bioavailability of the drugs, making them more effective and potentially reducing the therapeutic dose required .
Result of Action
The result of BCP’s action is the formation of 1,3-disubstituted BCP ketones . These ketones are important in various fields, including medicinal chemistry, due to their stability and bioisosteric properties .
Action Environment
The action of BCP can be influenced by various environmental factors. For instance, the synthesis of BCP-containing compounds requires specific conditions, such as the presence of certain catalysts and suitable functional group tolerance . Additionally, the stability and efficacy of BCP can be affected by factors such as temperature and pH.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[111]pentane-1,3-diol typically involves the construction of the bicyclo[11One common method is the photochemical addition of propellane to diacetyl, which constructs the bicyclo[1.1.1]pentane core . This is followed by a haloform reaction to introduce the hydroxyl groups, resulting in the formation of bicyclo[1.1.1]pentane-1,3-diol .
Industrial Production Methods
Industrial production of this compound can be scaled up using flow photochemical processes. These methods allow for the construction of the bicyclo[1.1.1]pentane core on a kilogram scale within a day . The reaction conditions are optimized to ensure high yield and purity, making the process suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[1.1.1]pentane-1,3-diol undergoes various types of chemical reactions, including oxidation, reduction, and substitution. The rigid structure of the bicyclo[1.1.1]pentane core influences the reactivity and selectivity of these reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound to corresponding diketones or carboxylic acids.
Reduction: Reducing agents like lithium aluminum hydride can reduce this compound to its corresponding alcohols.
Substitution: Halogenation reactions using reagents like N-bromosuccinimide can introduce halogen atoms into the bicyclo[1.1.1]pentane core.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield diketones or carboxylic acids, while reduction typically produces alcohols .
Scientific Research Applications
Comparison with Similar Compounds
Bicyclo[1.1.1]pentane-1,3-diol can be compared with other similar compounds, such as:
Cubane: Another highly strained, three-dimensional hydrocarbon with unique reactivity and applications in materials science.
Adamantane: A tricyclic hydrocarbon with a similar rigid structure, used in drug design and materials science.
Norbornane: A bicyclic hydrocarbon with applications in organic synthesis and materials science.
The uniqueness of this compound lies in its specific geometry and the presence of hydroxyl groups, which impart distinct chemical and physical properties compared to other similar compounds .
Properties
IUPAC Name |
bicyclo[1.1.1]pentane-1,3-diol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2/c6-4-1-5(7,2-4)3-4/h6-7H,1-3H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOJPRLIAPQYYOX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
100.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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